(E)-(4-Iodophenyl)diazene-1-carbonitrile
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Overview
Description
(E)-(4-Iodophenyl)diazene-1-carbonitrile is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, a diazene group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Iodophenyl)diazene-1-carbonitrile typically involves the diazotization of 4-iodoaniline followed by a coupling reaction with a nitrile-containing compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazene group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-Iodophenyl)diazene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and nitriles, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
(E)-(4-Iodophenyl)diazene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-(4-Iodophenyl)diazene-1-carbonitrile involves its interaction with molecular targets through its diazene and nitrile groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-(4-Iodophenyl)diazene-1-carbonitrile include:
(E)-(4-Bromophenyl)diazene-1-carbonitrile: Similar structure with a bromine atom instead of iodine.
(E)-(4-Chlorophenyl)diazene-1-carbonitrile: Contains a chlorine atom in place of iodine.
(E)-(4-Fluorophenyl)diazene-1-carbonitrile: Features a fluorine atom instead of iodine.
Uniqueness
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Properties
CAS No. |
62453-27-4 |
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Molecular Formula |
C7H4IN3 |
Molecular Weight |
257.03 g/mol |
IUPAC Name |
(4-iodophenyl)iminocyanamide |
InChI |
InChI=1S/C7H4IN3/c8-6-1-3-7(4-2-6)11-10-5-9/h1-4H |
InChI Key |
YRBQFZQENSUHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC#N)I |
Origin of Product |
United States |
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